1-(Bromomethyl)isoquinoline 1-(Bromomethyl)isoquinoline
Brand Name: Vulcanchem
CAS No.: 74417-44-0
VCID: VC2001096
InChI: InChI=1S/C10H8BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2
SMILES: C1=CC=C2C(=C1)C=CN=C2CBr
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol

1-(Bromomethyl)isoquinoline

CAS No.: 74417-44-0

Cat. No.: VC2001096

Molecular Formula: C10H8BrN

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)isoquinoline - 74417-44-0

Specification

CAS No. 74417-44-0
Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
IUPAC Name 1-(bromomethyl)isoquinoline
Standard InChI InChI=1S/C10H8BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2
Standard InChI Key WGMSTZBEMVJMCR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CN=C2CBr
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2CBr

Introduction

Chemical Identity and Physical Properties

1-(Bromomethyl)isoquinoline is a bicyclic heterocyclic compound characterized by an isoquinoline scaffold with a bromomethyl group attached at the 1-position. Its structure combines the aromatic properties of isoquinoline with the reactive functionality of the bromomethyl group, making it a valuable building block in organic synthesis.

Basic Information

The compound exists in two primary forms: the free base and the hydrobromide salt. Their key properties are summarized in the following table:

Property1-(Bromomethyl)isoquinoline1-(Bromomethyl)isoquinoline hydrobromide
CAS Number74417-44-0337508-56-2
Molecular FormulaC₁₀H₈BrNC₁₀H₉Br₂N
Molecular Weight222.08 g/mol303.00 g/mol
Physical StateSolidSolid
ColorNot specifiedLight brown to brown
Melting PointNot specified180-190°C

The compound features a nitrogen atom within the isoquinoline ring system, contributing to its basicity and ability to form salts such as the hydrobromide .

Structural Characteristics

The molecular structure of 1-(Bromomethyl)isoquinoline consists of:

  • An isoquinoline core (a benzene ring fused with a pyridine ring)

  • A bromomethyl (−CH₂Br) substituent at the 1-position

The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, making this compound useful as an alkylating agent in organic synthesis .

Isomeric Forms

Various positional isomers of bromomethylisoquinoline have been reported in the literature, each with distinct properties and applications.

Comparison of Isomers

IsomerCAS NumberMolecular WeightNotable Features
1-(Bromomethyl)isoquinoline74417-44-0222.08 g/molMost commonly used isomer
6-(Bromomethyl)isoquinolineNot specified222.08 g/molUsed in pharmaceutical research
8-(Bromomethyl)isoquinoline942579-56-8222.08 g/molAlternative building block

These isomers differ in the position of the bromomethyl group on the isoquinoline scaffold, which affects their reactivity patterns and applications in synthetic chemistry .

Synthetic Methods

The synthesis of 1-(Bromomethyl)isoquinoline typically involves bromination of 1-methylisoquinoline. Several approaches have been developed to obtain this compound with high yield and purity.

Direct Bromination

The most common synthetic route involves the direct bromination of 1-methylisoquinoline using a brominating agent such as N-bromosuccinimide (NBS) or bromine. This reaction typically proceeds via a radical mechanism and requires careful control of reaction conditions to prevent multiple bromination .

Alternative Methods

Alternative synthetic routes may include:

  • Functionalization of isoquinoline followed by introduction of the bromomethyl group

  • Construction of the isoquinoline ring system with the bromomethyl group already in place

  • Conversion of other functional groups (e.g., hydroxymethyl) to bromomethyl using appropriate brominating agents

These synthetic approaches must be optimized to achieve high yields and purity, especially when the product is intended for pharmaceutical applications .

Applications in Research and Industry

1-(Bromomethyl)isoquinoline has found applications across multiple fields due to its unique structural features and reactivity.

Pharmaceutical Research

In medicinal chemistry, 1-(Bromomethyl)isoquinoline serves as a key intermediate in the synthesis of various pharmaceutical agents. Its importance is highlighted in several areas:

  • Development of Heat Shock Protein 90 (HSP90) inhibitors: Compounds derived from 1-(Bromomethyl)isoquinoline have been investigated as potential HSP90 inhibitors, which are of interest in cancer therapy .

  • Synthesis of biologically active heterocyclic compounds: The reactive bromomethyl group allows for easy functionalization to create compounds with various pharmacological properties .

Organic Synthesis

As a building block in organic synthesis, 1-(Bromomethyl)isoquinoline offers several advantages:

  • The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions

  • The isoquinoline scaffold provides a platform for creating complex molecular structures

  • The compound can participate in various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds

Hazard TypeClassificationGHS Symbols
Acute Toxicity (Oral)Category 4 (H302)GHS07
Eye IrritationCategory 2 (H319)GHS07

For the hydrobromide salt, additional hazards include:

  • Skin corrosion/irritation (Category 2)

  • Specific target organ toxicity - single exposure (Category 3, respiratory system)

CompoundSupplierProduct NumberAvailable QuantitiesPurity
1-(Bromomethyl)isoquinolineTRCB84721310mg, 50mg, 100mgNot specified
1-(Bromomethyl)isoquinolineBiosynth CarbosynthFB142873100mgNot specified
1-(Bromomethyl)isoquinolineAK Scientific9770AH250mgNot specified
1-(Bromomethyl)isoquinoline hydrobromideThermo ScientificNot specified1g, 5g97%
8-(Bromomethyl)isoquinolineLGC StandardsTRC-B685390-1GNot specifiedNot specified

This indicates that while the compound is commercially available, it is primarily supplied for research purposes rather than industrial-scale applications .

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